3-oxabicyclo[4.1.0]heptan-5-one
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Overview
Description
3-Oxabicyclo[410]heptan-5-one is a bicyclic organic compound with the molecular formula C6H8O2 It is characterized by a unique structure that includes an oxirane ring fused to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxabicyclo[4.1.0]heptan-5-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The Diels-Alder reaction remains a cornerstone for its synthesis due to its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 3-Oxabicyclo[4.1.0]heptan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products:
Oxidation: Lactones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ring-opened products with various functional groups.
Scientific Research Applications
3-Oxabicyclo[4.1.0]heptan-5-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Material Science: Its derivatives can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-oxabicyclo[4.1.0]heptan-5-one involves its interaction with molecular targets through its reactive oxirane ring and ketone group. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The pathways involved often include nucleophilic attack on the oxirane ring, leading to ring-opening and subsequent reactions.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxirane ring, but with a different ring fusion pattern.
7-Oxabicyclo[4.1.0]heptan-2-one: Similar structure but with the ketone group at a different position.
Uniqueness: 3-Oxabicyclo[4.1.0]heptan-5-one is unique due to its specific ring fusion and the position of the ketone group, which influences its reactivity and potential applications. Its structure allows for selective reactions that are not possible with other similar compounds.
Properties
CAS No. |
1626336-25-1 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3-oxabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C6H8O2/c7-6-3-8-2-4-1-5(4)6/h4-5H,1-3H2 |
InChI Key |
VPHHXXHZFKDQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)COC2 |
Purity |
95 |
Origin of Product |
United States |
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